8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 476481-09-1

8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3118165
CAS Number: 476481-09-1
Molecular Formula: C14H21N5O3
Molecular Weight: 307.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin * Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes. [, , ] Studies have investigated its pharmacokinetic profile, metabolism, and disposition in humans, demonstrating its efficacy and safety. []* Relevance: Linagliptin is structurally related to 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione as both compounds share the core xanthine structure (3,7-dihydro-1H-purine-2,6-dione) with substitutions at the 7 and 8 positions. While the specific substituents differ, the shared scaffold highlights their placement within the same chemical class.

2. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride* Compound Description: This compound (abbreviated as 'compound 2' in the source) exhibits significant prophylactic antiarrhythmic activity, as demonstrated in experimental models. [] It shows weak affinity for alpha1- and alpha2-adrenoreceptors. []* Relevance: This compound shares the core 3,7-dihydro-1H-purine-2,6-dione structure with 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The presence of a substituted 2-hydroxypropyl group at position 7 in both compounds, albeit with different substituents, further highlights their structural similarities within the same chemical class.

3. 8-[(2-aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione* Compound Description: This compound demonstrated significant inhibitory activity against myeloperoxidase (MPO), a key enzyme involved in inflammatory processes. []* Relevance: This compound shares the core 3,7-dihydro-1H-purine-2,6-dione structure with 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds have substitutions at the 7 and 8 positions, with variations in the specific substituent groups. This highlights their close structural relationship within the broader class of substituted purine-2,6-dione derivatives.

4. 1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione* Compound Description: This compound, a xanthine phosphodiesterase V inhibitor, has been studied for its polymorphic forms with potential applications in treating erectile dysfunction. []* Relevance: This compound exhibits significant structural similarity to 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, particularly in the core 3,7-dihydro-1H-purine-2,6-dione structure. Both compounds share a substituted amino group at the 8 position and a substituted hydroxyethyl group at the 7 position, though with different substituents. This shared scaffold reinforces their close relationship within the class of xanthine derivatives.

5. 8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This compound serves as a key intermediate in synthesizing 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, which are challenging to synthesize without protecting groups. []* Relevance: This compound highlights the use of protecting groups in synthesizing complex purine-2,6-dione derivatives like 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. While not directly structurally analogous to the main compound, it underscores the synthetic challenges and strategies employed in this chemical space.

6. 1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This compound is another crucial intermediate derived from 8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione, further showcasing the synthetic pathway towards substituted purine-2,6-dione derivatives. [] * Relevance: This compound reinforces the significance of synthetic strategies in accessing complex structures like 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, highlighting the importance of protecting group manipulations in achieving the desired substitutions on the core purine scaffold.

7. 1-Alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones* Compound Description: This group of compounds represents a class of 1-alkyl substituted purine derivatives that often require protecting groups like thietanyl during synthesis, similar to the challenges faced with 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. []* Relevance: These compounds highlight the broader class of substituted purine-2,6-dione derivatives, emphasizing the common structural features and synthetic challenges associated with this family of molecules. The shared core structure and the need for protecting groups during synthesis suggest a close relationship with 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione.

Properties

CAS Number

476481-09-1

Product Name

8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

Molecular Formula

C14H21N5O3

Molecular Weight

307.354

InChI

InChI=1S/C14H21N5O3/c1-18-11-10(12(21)17-14(18)22)19(7-8-20)13(16-11)15-9-5-3-2-4-6-9/h9,20H,2-8H2,1H3,(H,15,16)(H,17,21,22)

InChI Key

KFWNBYBFNOSCHQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.